2,4,5-Trifluorophenacyl bromide 2,4,5-Trifluorophenacyl bromide
Brand Name: Vulcanchem
CAS No.: 193977-34-3
VCID: VC2432374
InChI: InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1F)F)F)C(=O)CBr
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.02 g/mol

2,4,5-Trifluorophenacyl bromide

CAS No.: 193977-34-3

Cat. No.: VC2432374

Molecular Formula: C8H4BrF3O

Molecular Weight: 253.02 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluorophenacyl bromide - 193977-34-3

Specification

CAS No. 193977-34-3
Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
IUPAC Name 2-bromo-1-(2,4,5-trifluorophenyl)ethanone
Standard InChI InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Standard InChI Key FUXKXNLPKBSNNE-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)F)F)C(=O)CBr
Canonical SMILES C1=C(C(=CC(=C1F)F)F)C(=O)CBr

Introduction

Physical and Chemical Properties

Basic Identification Parameters

2,4,5-Trifluorophenacyl bromide is identified through various parameters that enable its precise characterization in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under the number 193977-34-3, which serves as its unique identifier . Additionally, it has been assigned other identification numbers in various chemical databases, reflecting its recognition in the scientific community.

Table 1: Identification Parameters of 2,4,5-Trifluorophenacyl Bromide

ParameterValueReference
Chemical Name2,4,5-Trifluorophenacyl bromide
CAS Number193977-34-3
DSSTox Substance IDDTXSID60382490
WikidataQ82173842
Molecular FormulaC₈H₄BrF₃O
Molecular Weight253.018 g/mol

The compound is also known by several synonyms, including 2-bromo-1-(2,4,5-trifluorophenyl)ethanone and 2-bromo-1-(2,4,5-trifluorophenyl)ethan-1-one, which reflect its chemical structure in slightly different nomenclature systems . These alternative names are important for comprehensive literature searches and proper identification across various chemical databases and research publications.

Structural Characteristics

The structure of 2,4,5-Trifluorophenacyl bromide features a phenyl ring with fluorine atoms at positions 2, 4, and 5, connected to a bromoacetyl moiety. This arrangement creates a molecule with distinctive electronic distribution and reactivity patterns. The bromoacetyl group contains a carbonyl (C=O) function with a bromine atom attached to the adjacent carbon, making it particularly reactive toward nucleophilic substitution reactions.

The systematic name 2-bromo-1-(2,4,5-trifluorophenyl)ethan-1-one clearly describes this structure: a 2,4,5-trifluorophenyl group connected to an ethanone (acetyl group) with bromine at the 2-position of the ethanone . The presence of three electronegative fluorine atoms on the phenyl ring significantly affects the electronic distribution within the molecule, potentially altering its reactivity compared to non-fluorinated analogues.

Physical Properties

While detailed physical property data for 2,4,5-Trifluorophenacyl bromide is limited in the available literature, some properties can be inferred from its structure and information about similar compounds.

Table 2: Physical Properties of 2,4,5-Trifluorophenacyl Bromide

PropertyValueReference
Physical StateSolid (presumed based on similar compounds)
AppearanceLikely a crystalline solid
SolubilityLikely soluble in organic solvents such as ethyl acetate, methanol, and dichloromethane
Melting PointNot specified in available literature-
Boiling PointNot specified in available literature-

The physical state of 2,4,5-Trifluorophenacyl bromide is inferred from the physical properties of structurally similar compounds, which typically exist as crystalline solids at room temperature. Similarly, its solubility characteristics are expected to follow patterns observed in related α-bromoacetophenones, which generally exhibit good solubility in common organic solvents but limited solubility in water due to their predominantly hydrophobic nature.

Hazard CategoryClassificationReference
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)
Skin sensitizationPotential Category 1 (based on similar compounds)

These classifications indicate that the compound can cause irritation upon contact with skin and eyes, and may irritate the respiratory system if inhaled. Additionally, based on data for similar compounds, there is potential for skin sensitization, suggesting that repeated exposure could lead to allergic skin reactions in some individuals.

Hazard and Precautionary Statements

The safety profile of 2,4,5-Trifluorophenacyl bromide includes specific hazard statements that describe its potential adverse effects and precautionary statements that outline measures to minimize risks associated with its handling.

Table 4: Hazard and Precautionary Statements for 2,4,5-Trifluorophenacyl Bromide

Statement TypeCodeDescriptionReference
Hazard StatementH315Causes skin irritation
Hazard StatementH319Causes serious eye irritation
Hazard StatementH335May cause respiratory irritation
Precautionary StatementP261Avoid breathing dust/fume/gas/mist/vapors/spray

These statements are crucial for proper hazard communication and should be included on safety data sheets and product labels. They provide essential information for users to understand the potential risks associated with the compound and the necessary precautions to minimize these risks during handling and storage.

Exposure Effects and First Aid Measures

Exposure to 2,4,5-Trifluorophenacyl bromide can result in various adverse effects depending on the route of exposure. Understanding these effects and appropriate first aid measures is essential for safe handling of the compound.

Table 5: Exposure Effects and First Aid Measures

Exposure RoutePotential EffectsFirst Aid MeasuresReference
Skin ContactInflammation, itching, scaling, reddeningWash with plenty of water and soap; remove contaminated clothing
Eye ContactRedness, pain, watering, itchingRinse cautiously with water for several minutes; remove contact lenses if present
InhalationRespiratory irritationMove to fresh air and keep at rest in a position comfortable for breathing
IngestionNot specifically describedRinse mouth; do not induce vomiting unless directed by medical personnel

The symptoms related to exposure include inflammation characterized by itching, scaling, reddening, or occasionally blistering upon skin contact. Eye contact may result in redness, pain, watering, and itching. Inhalation can cause irritation of the lungs and respiratory system . Prompt and appropriate first aid measures are crucial to minimize the severity of these effects, and medical attention should be sought if symptoms persist or worsen after initial treatment.

Synthesis and Preparation Methods

Analogous Synthesis Example

A structurally related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, has been synthesized using copper(II) bromide as a brominating agent in ethyl acetate . This synthesis could serve as a model for preparing 2,4,5-Trifluorophenacyl bromide:

"A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol), copper(II) bromide (2.1 g, 9.7 mmol) in EtOAc (50 mL) was stirred for 12 hours at 60° C. The mixture was allowed to cool down and filtered. The filtrate was concentrated. The residue was chromatographed (silica, ethyl acetate/petroleum ether) to give the desired compound as a yellow solid (600 mg, 44%)."

By analogy, 2,4,5-Trifluorophenacyl bromide might be prepared by brominating 1-(2,4,5-trifluorophenyl)ethanone using copper(II) bromide under similar conditions. The reaction would likely proceed through an enol intermediate, with the bromine being introduced at the α-position to the carbonyl group.

Table 6: Proposed Synthesis Conditions for 2,4,5-Trifluorophenacyl Bromide

ParameterConditionBasis
Starting Material1-(2,4,5-trifluorophenyl)ethanoneAnalogous to reference synthesis
Brominating AgentCopper(II) bromide (2.1 equiv.)
SolventEthyl acetate
Temperature60°C
Reaction Time12 hours
PurificationColumn chromatography (silica, ethyl acetate/petroleum ether)
Expected YieldApproximately 40-50%Based on analogous synthesis

This synthetic approach is relatively straightforward and employs reagents that are commonly available in chemical laboratories. The moderate yield (44%) reported for the analogous compound suggests that the method, while effective, may benefit from optimization to improve efficiency for large-scale production. Alternative brominating agents or reaction conditions might be explored to enhance yield and selectivity.

Applications and Uses

Application AreaPotential UsesRationale
Pharmaceutical SynthesisIntermediate in drug developmentα-Bromoacetophenones are common building blocks in pharmaceutical synthesis
Organic ChemistryReagent for heterocycle formationThe reactive bromoacetyl group can participate in cyclization reactions
Material SciencePrecursor for fluorinated materialsFluorinated compounds often have unique material properties
Agrochemical DevelopmentIntermediate in agrochemical synthesisFluorinated compounds are common in modern agrochemicals

The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry, agrochemistry, and materials science due to the unique properties that fluorination can impart. These include enhanced metabolic stability, increased lipophilicity, and altered bioavailability in the case of pharmaceutical applications. The specific arrangement of fluorine atoms in 2,4,5-Trifluorophenacyl bromide may provide advantages in certain synthetic pathways or confer desirable properties to final products.

Reactive Functionality

The reactivity of 2,4,5-Trifluorophenacyl bromide is primarily determined by two key functional groups:

  • The α-bromo ketone (bromoacetyl) group, which is susceptible to nucleophilic substitution reactions

  • The trifluorophenyl ring, which influences the electronic properties of the molecule

These functional groups enable various chemical transformations that make the compound valuable in organic synthesis:

Table 8: Key Reactive Functionalities and Potential Reactions

Functional GroupPotential ReactionsProducts
α-Bromo ketoneNucleophilic substitution with aminesAmino ketones
α-Bromo ketoneReaction with thiolsSulfur-containing compounds
α-Bromo ketoneCyclization with appropriate nucleophilesHeterocyclic compounds (e.g., oxazoles, thiazoles)
Carbonyl groupReductionSecondary alcohols
Carbonyl groupCondensation reactionsImines, oximes, hydrazones

The α-bromo ketone functionality is particularly versatile in organic synthesis, as it can undergo various transformations to introduce diverse functional groups or form new carbon-carbon bonds. The presence of the trifluorophenyl group modifies the electronic properties of the molecule, potentially affecting the reactivity and selectivity of these transformations compared to non-fluorinated analogues. This combination of features makes 2,4,5-Trifluorophenacyl bromide a potentially valuable building block in the synthesis of complex molecules with specific properties.

Related Compounds

Structural Analogs

Several compounds structurally related to 2,4,5-Trifluorophenacyl bromide exist in the chemical literature, each with its own unique properties and applications.

Table 9: Structural Analogs of 2,4,5-Trifluorophenacyl Bromide

CompoundCAS NumberKey Structural DifferenceReference
2,4,5-Trifluorobenzyl bromide157911-56-3Lacks carbonyl group
2-bromo-1-(4-bromo-3-fluorophenyl)ethanone1003879-02-4Different fluorine substitution pattern; additional bromine
Non-fluorinated phenacyl bromide70-11-1No fluorine atoms-

Comparing 2,4,5-Trifluorophenacyl bromide with these structural analogs provides insights into the effects of specific structural features on properties and reactivity. For instance, 2,4,5-Trifluorobenzyl bromide lacks the carbonyl group present in our target compound, which significantly alters its reactivity profile. Similarly, the different substitution pattern in 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone would be expected to result in different electronic properties and potentially different reactivity patterns.

Comparative Properties

The presence and position of fluorine atoms in 2,4,5-Trifluorophenacyl bromide significantly influence its properties compared to non-fluorinated analogs. Fluorination typically alters several key molecular characteristics:

Table 10: Effects of Fluorination on Molecular Properties

PropertyEffect of FluorinationImplication for 2,4,5-Trifluorophenacyl bromide
LipophilicityGenerally increasesPotentially enhanced membrane permeability
Metabolic StabilityOften enhancedPotentially more resistant to enzymatic degradation
AcidityIncreases acidity of nearby protonsEnhanced reactivity of the α-position
Bond StrengthC-F bonds are stronger than C-H bondsIncreased thermal and chemical stability
Electronic EffectsElectron-withdrawing effectAltered reactivity patterns compared to non-fluorinated analogs

Fluorine's high electronegativity significantly affects the electronic distribution within the molecule, which can alter reaction rates and selectivity compared to non-fluorinated analogs. Additionally, the strong C-F bond increases the compound's thermal and chemical stability, which can be advantageous for certain applications requiring resistant materials or reagents. These properties make fluorinated compounds particularly valuable in pharmaceutical development, where metabolic stability and specific electronic properties can significantly influence a compound's biological activity.

Regulatory Information

Classification and Labeling

The regulatory status of 2,4,5-Trifluorophenacyl bromide includes its classification under various chemical management systems and associated labeling requirements.

Table 11: Regulatory Information for 2,4,5-Trifluorophenacyl bromide

Regulatory AspectStatusReference
GHS PictogramWarning
Signal WordWarning
Hazard ClassSkin irritation (Cat. 2), Eye irritation (Cat. 2A), STOT SE (Cat. 3)
Transportation ClassificationNot classified as dangerous goods (IATA)
DOT Classification (US)Not classified as hazardous material
AspectRecommendationBasis
Storage ConditionsCool, dry place in tightly closed containersStandard practice for similar compounds
Incompatible MaterialsStrong oxidizers, strong basesBased on reactivity of α-bromo ketones
Personal Protective EquipmentGloves, eye protection, lab coat, dust mask or respirator if needed
VentilationUse in well-ventilated area or under fume hood
Waste DisposalFollow local regulations for hazardous waste

Proper storage and handling are essential to maintain the chemical integrity of 2,4,5-Trifluorophenacyl bromide and to minimize risks associated with its use. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and following proper disposal procedures in accordance with local regulations. These precautions are particularly important given the compound's potential to cause skin and eye irritation and respiratory effects.

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